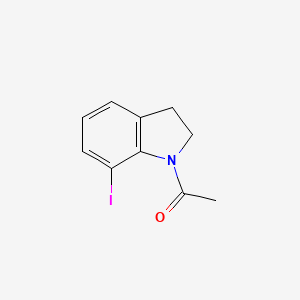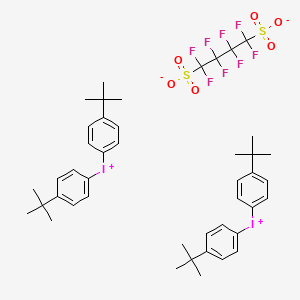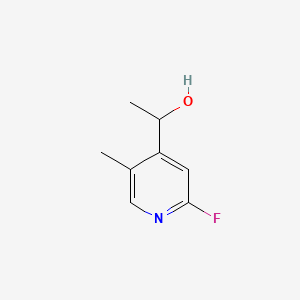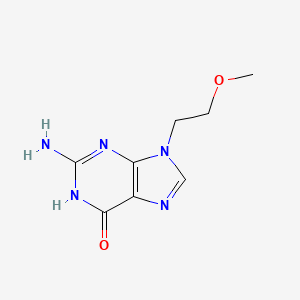
2-amino-9-(2-methoxyethyl)-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-(2-methoxyethyl)-1H-purin-6-one is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one can be achieved through several methods. One common approach involves the reaction of 2-aminoadenosine with methylsulfonyl chloride to produce 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside, which can then be enzymatically converted to the target compound . Another method involves the use of Grignard reagents to add substituents to the purine base, followed by aromatization to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and characterization.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-9-(2-methoxyethyl)-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the purine ring.
Substitution: Common in the synthesis of nucleoside analogs, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purines, while substitution can produce various nucleoside analogs with different biological properties .
Aplicaciones Científicas De Investigación
2-amino-9-(2-methoxyethyl)-1H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid chemistry and potential as a mutagen.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for research and pharmaceutical purposes.
Mecanismo De Acción
The mechanism of action of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to mutagenesis or inhibition of viral replication, making it a candidate for antiviral therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-aminoadenosine
- 2,6-diaminopurine
- 2’-O-methyladenosine
Uniqueness
2-amino-9-(2-methoxyethyl)-1H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H11N5O2 |
|---|---|
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
2-amino-9-(2-methoxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-15-3-2-13-4-10-5-6(13)11-8(9)12-7(5)14/h4H,2-3H2,1H3,(H3,9,11,12,14) |
Clave InChI |
MYBJFXUHGPFBOP-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=NC2=C1N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
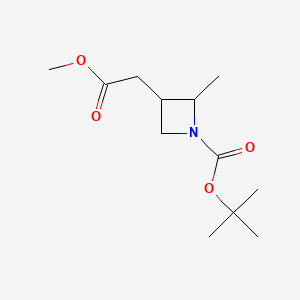
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
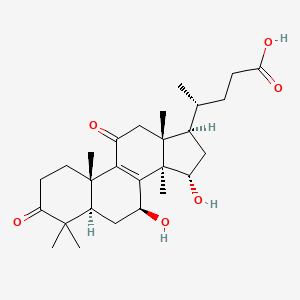



![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)

